molecular formula C9H12O B1472758 2,4,6-Trimethylphenol-D11 CAS No. 362049-45-4

2,4,6-Trimethylphenol-D11

Cat. No. B1472758
CAS RN: 362049-45-4
M. Wt: 147.26 g/mol
InChI Key: BPRYUXCVCCNUFE-JXCHDVSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethylphenol-D11 is the deuterium labeled 2,4,6-Trimethylphenol . It is a probe compound shown to react mainly with organic matter . It is rapidly oxidized by singlet oxygen in aqueous solution .


Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Molecular Structure Analysis

The molecular weight of 2,4,6-Trimethylphenol-D11 is 147.26 . The formula is C9HD11O . The structure can be represented by the SMILES string: OC1=C(C([2H])=C(C([2H])=C1C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] .


Chemical Reactions Analysis

2,4,6-Trimethylphenol is rapidly oxidized by singlet oxygen in aqueous solution . This suggests that it may undergo similar reactions when exposed to certain environmental conditions.

Scientific Research Applications

1. Environmental Science and Photooxygenation Studies

2,4,6-Trimethylphenol has been investigated for its role in environmental science, particularly in the context of photooxygenation. Studies have explored its reactivity with humic substances' triplet excited states and its influence on the photooxygenation of other substances like furfuryl alcohol. This research is crucial for understanding complex environmental interactions and the potential environmental impacts of various substances (Halladja et al., 2007).

2. Catalysis and Oxidation Reactions

The compound has been a subject of study in the field of catalysis, particularly in oxidation reactions. For example, it's used in the catalytic oxidation to produce other chemicals, like 3,5-dimethyl-4-hydroxybenzaldehyde. This type of research is significant for industrial applications, where efficient and selective catalytic processes are sought (Li & Liu, 2004).

3. Solid-Liquid Phase Equilibrium Studies

2,4,6-Trimethylphenol has been used in studies investigating solid-liquid phase equilibrium, particularly in combination with other phenolic compounds. This research is important for understanding the thermodynamic properties of these compounds, which has applications in material science and engineering (Wang et al., 2018).

4. Photocatalytic Degradation Studies

Its role in photocatalytic degradation processes has also been examined. These studies are important for understanding how certain compounds can be broken down using photocatalysts, which has implications for environmental remediation and pollution control (Kuşvuran et al., 2005).

5. Polymer Science Research

The influence of 2,4,6-Trimethylphenol on the synthesis and properties of polymers like poly(phenylene oxide) has been a subject of study. These investigations are crucial for the development of new materials with specific desired properties (Firlik et al., 2014).

Future Directions

The use of deuterium-labeled compounds like 2,4,6-Trimethylphenol-D11 in drug development is a promising area of research . Deuteration has the potential to affect the pharmacokinetic and metabolic profiles of drugs, which could lead to improved drug efficacy and safety .

properties

IUPAC Name

3,5-dideuterio-2,4,6-tris(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-6-4-7(2)9(10)8(3)5-6/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRYUXCVCCNUFE-JXCHDVSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylphenol-D11

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trimethylphenol-D11
Reactant of Route 2
2,4,6-Trimethylphenol-D11
Reactant of Route 3
Reactant of Route 3
2,4,6-Trimethylphenol-D11
Reactant of Route 4
Reactant of Route 4
2,4,6-Trimethylphenol-D11
Reactant of Route 5
2,4,6-Trimethylphenol-D11
Reactant of Route 6
2,4,6-Trimethylphenol-D11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.